molecular formula C51H49N5O7 B8027582 Fmoc-Ala-Ala-Asn(Trt)-PAB

Fmoc-Ala-Ala-Asn(Trt)-PAB

Cat. No.: B8027582
M. Wt: 844.0 g/mol
InChI Key: GGDPZZWZHMXMSD-RHIBOQTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ala-Ala-Asn(Trt)-PAB is a specialized peptide-based linker used in the synthesis of antibody-drug conjugates (ADCs). Its structure comprises:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): A temporary protecting group for the N-terminus, removable under basic conditions .
  • Ala-Ala-Asn(Trt): A tripeptide sequence where asparagine (Asn) is protected by a trityl (Trt) group to prevent undesired side reactions during synthesis .
  • PAB (para-aminobenzyl): A self-immolative spacer that enables controlled drug release in target cells .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58)/t33-,34-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDPZZWZHMXMSD-RHIBOQTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)[C@H](C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB involves several steps:

    Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

    Peptide Coupling: The protected alanine residues are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Asparagine Protection: The asparagine residue is protected with a trityl group using trityl chloride and a base.

    Final Coupling: The protected peptide is coupled with para-aminobenzoic acid using a coupling reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Ala-Asn(Trt)-PAB undergoes several types of reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, and the Trt group can be removed using an acid like trifluoroacetic acid.

    Cleavage: The linker can be cleaved under specific conditions, releasing the drug payload.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

    Cleavage: Acidic or enzymatic conditions depending on the specific application.

Major Products Formed

    Deprotection: Free amino groups and the removal of protecting groups.

    Cleavage: Release of the drug payload from the antibody-drug conjugate.

Scientific Research Applications

Peptide Synthesis

Fmoc-Ala-Ala-Asn(Trt)-PAB is widely used in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for controlled deprotection and sequential addition of amino acids, facilitating the construction of complex peptides needed for various research applications .

Antibody-Drug Conjugates (ADCs)

The compound serves as a crucial linker in ADCs, allowing for the targeted delivery of cytotoxic drugs to specific cells. The cleavable nature of the Ala-Ala-Asn sequence enables the release of the drug upon internalization by target cells, which is particularly beneficial in cancer therapy .

Mechanism :

  • The PEG component enhances solubility and stability.
  • The peptide sequence provides specificity for cellular uptake, minimizing off-target effects.

Drug Delivery Systems

This compound is integral to developing peptide prodrugs that can be activated in specific cellular environments, such as tumor cells. This application exploits the cathepsin B cleavable linker properties to ensure that drugs are released only when they reach their intended target .

Case Study 1: ADC Development

A study demonstrated the effectiveness of this compound in creating an ADC designed for HER2-positive breast cancer treatment. The ADC was shown to selectively deliver monomethyl auristatin E (MMAE) to HER2-expressing cells while sparing HER2-negative cells. This selective targeting resulted in significant cytotoxic effects on tumor cells while reducing systemic toxicity .

Case Study 2: Peptide Prodrug Applications

In another investigation, researchers utilized this compound to design peptide prodrugs that undergo specific cleavage by cathepsin B. This approach allowed for controlled drug release within tumor microenvironments, enhancing therapeutic efficacy against cancer cells while minimizing damage to healthy tissues .

Comparative Data Table

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed as a building block in SPPSEnables complex peptide construction
Antibody-Drug ConjugatesServes as a cleavable linker for targeted drug deliveryMinimizes off-target effects; enhances therapeutic index
Drug Delivery SystemsFacilitates prodrug activation in specific environmentsIncreases specificity and reduces systemic toxicity

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-PAB involves its role as a cleavable linker in antibody-drug conjugates. The linker attaches the drug to the antibody, which targets specific cells. Upon reaching the target cells, the linker is cleaved under specific conditions, releasing the drug. This targeted delivery system ensures that the drug exerts its effects precisely where needed, reducing systemic toxicity.

Comparison with Similar Compounds

Physical Properties :

Property Value
CAS Number 1834515-99-9
Molecular Formula C₅₁H₄₉N₅O₇
Molecular Weight 843.96 g/mol
Purity ≥96%
Storage Conditions 0–4°C

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Analyzed:

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB (CAS 2055042-69-6)

Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0)

Fmoc-Ala-Ala-PAB (CAS 1384263-83-5)

Ala-Ala-Asn-PAB TFA Salt (AN1001)

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Comparative Analysis:

Compound PEG Length Protection Groups Key Features Applications
Fmoc-Ala-Ala-Asn(Trt)-PAB None Fmoc, Trt Trt stabilizes Asn; PAB enables drug release. ADCs with pH-sensitive linkers
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB PEG3 Fmoc, Trt Enhanced solubility due to PEG3; retains Trt protection. ADCs requiring improved pharmacokinetics
Fmoc-PEG4-Ala-Ala-Asn-PAB PEG4 Fmoc Longer PEG chain increases flexibility; lacks Trt, reducing synthesis cost. Solubility-driven ADC platforms
Fmoc-Ala-Ala-PAB None Fmoc Simplified structure without Asn(Trt); limited stability in acidic environments. Small-scale peptide-drug conjugates
Ala-Ala-Asn-PAB TFA Salt None None Unprotected Asn; requires in-situ activation for conjugation. Research-grade ADC prototypes
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP PEG3 Fmoc, Trt, PNP PNP group facilitates amine-based payload conjugation. High-precision ADCs with controlled drug loading

Impact of Structural Variations

  • PEG Length :
    • PEG3 and PEG4 spacers improve solubility and reduce aggregation in ADCs. PEG4 offers greater flexibility but may alter drug-release kinetics compared to PEG3 .
  • Protection Groups :
    • Trt protection in Asn prevents side-chain reactions during peptide synthesis but requires acidic conditions for removal, limiting compatibility with acid-sensitive drugs .
    • PNP-containing variants enable efficient conjugation with amine-bearing payloads, enhancing ADC homogeneity .
  • Amino Acid Sequence: The absence of Asn(Trt) in compounds like Fmoc-Ala-Ala-PAB simplifies synthesis but reduces stability in complex biological environments .

Performance in ADC Development

Compound Drug-Loading Efficiency Solubility (mg/mL) Stability in Plasma (t½)
This compound Moderate 0.5–1.2 48–72 hours
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB High 2.5–3.8 72–96 hours
Fmoc-PEG4-Ala-Ala-Asn-PAB Moderate 4.0–5.5 48 hours
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP Very High 1.8–2.4 96–120 hours

Notes:

  • PEG3 variants exhibit superior solubility and plasma stability due to optimized hydrophilicity .
  • PNP-containing linkers achieve near-quantitative drug-loading efficiency, critical for therapeutic ADC consistency .

Biological Activity

Fmoc-Ala-Ala-Asn(Trt)-PAB is a synthetic peptide linker primarily utilized in the development of antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the specificity and efficacy of therapeutic agents by facilitating targeted drug delivery to cancer cells while minimizing off-target effects. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, Trt (trityl) protection for asparagine, and the PAB (p-aminobenzyl) moiety, contribute to its biological activity and stability in various applications.

Structural Characteristics

The molecular formula of this compound is C58H52N6O11C_{58}H_{52}N_{6}O_{11}, with a molecular weight of approximately 1009.1 g/mol. The compound's structure allows for effective bioconjugation, which is essential for its function in ADCs.

Property Value
Molecular FormulaC₅₈H₅₂N₆O₁₁
Molecular Weight1009.1 g/mol
Purity≥95%
CAS Number1438853-39-4

This compound serves as a cleavable linker that connects cytotoxic drugs to antibodies in ADC formulations. The mechanism involves:

  • Targeting : The antibody component binds selectively to antigens expressed on the surface of cancer cells.
  • Internalization : Upon binding, the ADC is internalized into the target cell.
  • Cleavage : Inside the cell, specific enzymes cleave the peptide bond in the linker, releasing the cytotoxic drug directly into the cancer cell cytoplasm.
  • Cell Death : The released drug induces apoptosis or necrosis in the targeted cancer cells, thereby enhancing therapeutic efficacy while sparing normal tissues .

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its role in ADCs. Key findings include:

  • Targeted Delivery : The compound enhances the delivery of cytotoxic agents specifically to cancer cells, improving therapeutic outcomes and reducing side effects associated with traditional chemotherapy .
  • Stability and Solubility : The polyethylene glycol (PEG) component improves solubility and stability in biological environments, facilitating better circulation time and bioavailability of the conjugated drugs .
  • Release Kinetics : Studies have shown that the peptide sequence allows for controlled release of cytotoxic drugs upon reaching target cells, which is critical for maximizing therapeutic efficacy .

Case Studies

Several studies have explored the effectiveness of this compound in various ADC formulations:

  • Study on Efficacy Against Tumor Cells :
    • Researchers developed an ADC using this compound linked to a potent cytotoxic agent.
    • Results demonstrated significant tumor regression in xenograft models compared to controls without the linker.
    • IC50 values indicated enhanced potency due to targeted delivery mechanisms.
  • Stability Assessment :
    • A comparative study evaluated the stability of several peptide linkers, including this compound.
    • Findings revealed that this linker maintained integrity during circulation longer than non-cleavable counterparts, leading to improved therapeutic indices .

Q & A

What are the critical steps in synthesizing Fmoc-Ala-Ala-Asn(Trt)-PAB, and how are protecting groups managed?

Answer:
Synthesis involves sequential SPPS steps:

Resin Activation : Use Wang resin or Rink amide resin pre-loaded with PAB .

Fmoc Deprotection : Treat with 20% piperidine/DMF to expose the N-terminal amine for coupling .

Amino Acid Coupling : Activate Fmoc-protected amino acids (Ala, Asn(Trt)) using HBTU/DIPEA in DMF, ensuring >95% coupling efficiency monitored by Kaiser test .

PEG3 Incorporation : Introduce Fmoc-PEG3-OH via standard carbodiimide chemistry .

Final Cleavage : Release the peptide from the resin using TFA/water/TIS (95:2.5:2.5), simultaneously removing Trt while retaining Fmoc if further modifications are needed .

Critical quality checks include HPLC (C18 column, acetonitrile/water gradient) and MALDI-TOF MS to confirm molecular weight (±1 Da) .

Which analytical techniques are most effective for characterizing this compound purity and structural integrity?

Answer:

  • Reverse-Phase HPLC : Uses a C18 column with UV detection at 220 nm and 254 nm to assess purity (>95%) and resolve PEG3-related isomers .
  • Mass Spectrometry (MALDI-TOF or ESI-MS) : Confirms molecular weight (theoretical MW: 843.96 g/mol) and detects truncation products .
  • NMR (¹H/¹³C) : Validates PEG3 integration and Trt group presence via aromatic proton signals at 7.2–7.4 ppm .
  • FT-IR : Identifies Fmoc carbonyl stretches (~1700 cm⁻¹) and PEG3 ether linkages (~1100 cm⁻¹) .

Discrepancies in reported molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) may arise from PEG3 hydration states or isomerism, necessitating multi-technique validation .

How do discrepancies in molecular formula reports impact analytical validation, and what methods resolve them?

Answer:
Variations in molecular formulas (e.g., C54H66N6O14 vs. C60H66N6O11) suggest differences in PEG3 chain conformation or synthesis conditions (e.g., solvent polarity affecting PEG hydration) . To resolve:

High-Resolution MS : Accurately measure exact mass (e.g., 843.96 vs. 1047.20 Da) to distinguish between isomers or hydration states .

Ion Mobility Spectrometry : Differentiates PEG3 conformers based on collision cross-section .

Dynamic Light Scattering : Assesses hydrodynamic radius variations in solution due to PEG flexibility .

Documenting synthesis conditions (e.g., temperature, solvent) is critical for batch consistency .

What strategies optimize the conjugation efficiency of this compound to antibody-drug complexes?

Answer:
To minimize aggregation and maximize Drug-Antibody Ratio (DAR):

Controlled pH : Perform conjugation at pH 7.4–8.0 to activate lysine residues without denaturing the antibody .

Stoichiometric Ratios : Use a 3:1 molar excess of linker-drug to antibody to achieve DAR ≈ 4 .

PEG3 Solubilization : Pre-dissolve the compound in DMSO (<5% final concentration) to prevent precipitation in aqueous buffers .

Post-Conjugation Purification : Apply size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated linker-drug .

Monitor aggregation via SEC-MALS (Multi-Angle Light Scattering) and DAR via LC-MS .

How do pH and solvent conditions influence the stability of Trt and Fmoc groups during synthesis?

Answer:

  • Trt Stability : Labile under acidic conditions (TFA > 90% for 2 hours) but stable in neutral/alkaline buffers (pH 7–9) .
  • Fmoc Stability : Removed by 20% piperidine (pH ~10) but degrades in prolonged acidic exposure (e.g., TFA > 2 hours) .
  • Solvent Effects : Use DMF for coupling steps (enhances solubility) and TFE (2,2,2-trifluoroethanol) to dissolve PEG3-containing intermediates .

Optimize reaction timelines to avoid premature deprotection: Fmoc removal should precede Trt cleavage .

What challenges arise in scaling up this compound synthesis, and how are they addressed?

Answer:
Key challenges include:

Batch Consistency : PEG3 hygroscopicity causes variable hydration; control humidity during synthesis (<30% RH) .

Purification Complexity : Use preparative HPLC with volatile buffers (e.g., ammonium acetate) to isolate PEG3 isomers .

Cost of PEG3 Reagents : Optimize coupling efficiency (>98%) via double couplings with HATU/Oxyma Pure .

Resin Loading Variability : Pre-swell resins in DCM/DMF (1:1) for 24 hours to ensure uniform swelling .

Implement QbD (Quality by Design) principles, tracking critical parameters (e.g., coupling efficiency, cleavage time) via PAT (Process Analytical Technology) .

How can solubility limitations of this compound in aqueous buffers be mitigated during in vitro assays?

Answer:

  • Co-Solvents : Use 10% DMSO or PEG400 to enhance solubility without disrupting enzyme activity .
  • Buffer Optimization : Employ phosphate buffers (pH 7.4) with 0.01% Tween-20 to reduce interfacial tension .
  • Temperature Control : Warm solutions to 37°C and vortex intermittently to prevent PEG3-mediated aggregation .
  • Lyophilization : Pre-lyophilize the compound with trehalose (1:1 mass ratio) to improve reconstitution in aqueous media .

Validate solubility via dynamic light scattering (DLS) to ensure particle size <100 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.